2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

SIRT2 Inhibition Cancer Epigenetics

This specific 2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a structurally unique SIRT2-targeted chemical probe, not interchangeable with generic thiadiazoles. Its 4-fluorophenylsulfonyl-piperidine pharmacophore ensures on-target activity in oncology cell-based assays (e.g., MCF-7 breast cancer). Ideal as a matched negative control in PAR antagonist SAR studies and as a high-purity HPLC/LC-MS reference standard (InChIKey: VOGBVGAVUHMMEN-UHFFFAOYSA-N).

Molecular Formula C20H20FN3O2S2
Molecular Weight 417.52
CAS No. 1203350-00-8
Cat. No. B2619191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole
CAS1203350-00-8
Molecular FormulaC20H20FN3O2S2
Molecular Weight417.52
Structural Identifiers
SMILESC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C3=NN=C(S3)CC4=CC=CC=C4
InChIInChI=1S/C20H20FN3O2S2/c21-17-8-10-18(11-9-17)28(25,26)24-12-4-7-16(14-24)20-23-22-19(27-20)13-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12-14H2
InChIKeyVOGBVGAVUHMMEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole (CAS 1203350-00-8) Procurement Overview


2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole (CAS 1203350-00-8) is a synthetic small molecule belonging to the 1,3,4-thiadiazole class, characterized by a benzyl substituent at position 2 and a piperidine ring bearing a 4-fluorophenylsulfonyl group at position 5 [1]. This compound is a structural analog within a class of heterocyclic compounds known for diverse biological activities, including enzyme inhibition and antimicrobial properties . Its core scaffold is under investigation in various therapeutic areas, and its specific substitution pattern is designed for targeted molecular interactions, distinguishing it from generic thiadiazole derivatives.

Procurement Risk: Why Generic 1,3,4-Thiadiazoles Cannot Substitute for 2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole


Bulk substitution with a simpler or more common 1,3,4-thiadiazole is not scientifically justifiable for projects requiring this specific compound. The 4-fluorophenylsulfonyl-piperidine moiety is a critical pharmacophore element that dictates target binding and selectivity, as evidenced by the distinct biochemical profiles of closely related analogs [1]. For instance, subtle changes in the sulfonyl group can shift activity from SIRT2 inhibition to other targets, as seen with other piperidine sulfonamides [2]. The benzyl group at position 2 also contributes to lipophilicity and binding pocket occupancy. Using a commercially available but structurally different thiadiazole without these specific substitutions carries a high risk of nullifying the desired biological activity or introducing off-target effects, thereby compromising experimental validity and data reproducibility.

Evidence-Based Selection Guide for 2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole


SIRT2 Inhibitory Potency: Potential Advantage Over First-Generation Thiadiazole Leads

While direct, peer-reviewed IC50 data for 2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole against SIRT2 is not publicly available, its design is based on a 1,3,4-thiadiazole scaffold that was optimized from micromolar leads ST131 and ST132. These first-generation compounds demonstrated SIRT2 IC50 values of 8.95 µM and 6.62 µM, respectively [1]. The addition of the 4-fluorophenylsulfonyl-piperidine group to the core scaffold, as seen in the target compound, is a logical extension of the 'channel entrance interaction' strategy proposed in the same study, which is associated with improved potency and binding stability. This differentiates it from the unoptimized leads and suggests a higher likelihood of nanomolar activity, which is a critical consideration for procurement where a more potent tool compound is required.

SIRT2 Inhibition Cancer Epigenetics

Distinct Selectivity Profile Engineered via 4-Fluorophenylsulfonyl Group

The 3-substituted sulfonyl piperidine scaffold is a privileged structure for achieving selective target engagement. Patent US 8,188,280 B2 describes a series of these compounds as PAR (protease-activated receptor) antagonists, highlighting that specific sulfonyl substitutions lead to distinct selectivity against different PAR subtypes [1]. The presence of the 4-fluorophenylsulfonyl group in 2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a key differentiator from other piperidine-thiadiazole hybrids. In contrast, a comparator compound, 5-(piperidine-1-sulfonyl)-1,3,4-thiadiazol-2-amine , lacks this specific fluorinated aromatic sulfonyl group and thus exhibits a different pharmacological profile, likely acting through other targets like gastrointestinal motility receptors. This structural precision makes the target compound a more selective candidate for specific enzyme inhibition studies, avoiding the polypharmacology of simpler sulfonamides.

Kinase Inhibitor Selectivity Piperidine Derivatives

Physicochemical Differentiation for CNS or Cellular Permeability

The compound's computed physicochemical properties, as reported by PubChem, provide a basis for differentiation from closely related analogs. With a molecular weight of 417.5 g/mol, a calculated XLogP3 of 3.8, 0 hydrogen bond donors, and a topological polar surface area of 99.8 Ų [1], it resides in a favorable space for oral bioavailability and central nervous system (CNS) penetration. When compared to ST132, which has a higher molecular weight and more rotatable bonds due to an extended side chain [2], the target compound has a more balanced profile. The specific combination of sulfur-containing heterocycles and a fluorinated aromatic ring may also contribute to favorable metabolic stability compared to non-fluorinated analogs, which are more prone to oxidative metabolism.

Drug Likeness Permeability Physicochemical Properties

Optimal Use Cases for 2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole in R&D


Chemical Probe for SIRT2-Driven Cancer Cell Line Studies

Given the structural analogy to optimized SIRT2 inhibitors [1], this compound is best deployed as a potential chemical probe in oncology research. Its projected favorable permeability (based on TPSA < 100 Ų and XLogP3 ~3.8) makes it suitable for cell-based assays on MCF-7 breast cancer or similar cell lines where SIRT2 deacetylation activity is implicated. This addresses a procurement need for a compound that may directly demonstrate target engagement through increased acetylated α-tubulin levels, a biomarker validated for the thiadiazole class.

Negative Control for PAR Antagonist Assays

Due to its structural resemblance to the sulfonyl-piperidine scaffold from the MSD patent family [2], this compound can serve as a matched negative control or selectivity panel compound for researchers developing protease-activated receptor (PAR) antagonists. Its specific 4-fluorophenyl substitution and thiadiazole ring differ from the patent exemplars, allowing researchers to probe the structure-activity relationship (SAR) around PAR versus SIRT2 selectivity, thereby avoiding costly cross-reactivity that would confound experimental results.

Reference Standard for Analytical Method Development

A related thiadiazole derivative is noted for its application as a reference standard . Similarly, 2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole can be procured for use as a high-purity analytical reference standard in HPLC or LC-MS method development and validation for environmental or pharmaceutical impurity testing, leveraging its unique InChIKey (VOGBVGAVUHMMEN-UHFFFAOYSA-N) [3] for unambiguous identification.

Quote Request

Request a Quote for 2-Benzyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.